molecular formula C10H9NO2S B1667768 (E)-3-Tosylacrylonitrile CAS No. 19542-67-7

(E)-3-Tosylacrylonitrile

Cat. No. B1667768
CAS RN: 19542-67-7
M. Wt: 207.25 g/mol
InChI Key: DOEWDSDBFRHVAP-KRXBUXKQSA-N
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Description

Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from readily available starting materials. It may also include yield percentages and optimal conditions for the reaction .


Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques like X-ray crystallography or NMR spectroscopy are often used for this .


Chemical Reactions Analysis

This section would detail the chemical reactions the compound undergoes, including reactants, products, and reaction conditions .


Physical And Chemical Properties Analysis

This would include the compound’s physical properties (melting point, boiling point, solubility, etc.) and chemical properties (reactivity, stability, etc.) .

Scientific Research Applications

Tubulin Polymerization Inhibitors in Cancer Chemotherapy

(E)-3-Tosylacrylonitrile derivatives, specifically 3,3-diarylacrylonitriles, have been synthesized for potential use in cancer chemotherapy as tubulin polymerization inhibitors. These compounds were prepared using a combination of stannylcupration and palladium-catalyzed Stille cross-coupling chemistry, offering a route for the stereoselective synthesis of both E and Z isomers (Fang et al., 2008).

Nucleophilic Substitution in Organic Chemistry

The nucleophilic substitution of vinylic halogens in 3-halomethacrylonitriles, including E- and Z- isomers, demonstrates over 95% retention of configuration. This property is vital in organic synthesis, offering insights into the stabilities of olefin isomers and their equilibrium positions. The study used nuclear magnetic resonance spectroscopy to establish product configuration (Gardner & Mcgreer, 1970).

Carbon Monoxide Formation Enzyme Study

Research involving the formation of carbon monoxide from compounds including E-2 intermediate (similar in structure to (E)-3-Tosylacrylonitrile) sheds light on microbial metabolic pathways. This study, conducted on Klebsiella pneumoniae, highlighted the biochemical synthesis of CO and its byproducts, contributing to our understanding of bacterial metabolism (Wray & Abeles, 1993).

Isomerization in Supramolecular Chemistry

Single-crystal-to-single-crystal E-->Z and Z-->E isomerizations of similar compounds, like 3-chloroacrylic acid, within nanocavities of supramolecular frameworks provide insights into photochemical isomerization processes. Such studies are fundamental for developing materials with photo-responsive properties (Zheng, Messerschmidt, & Coppens, 2007).

Nanoparticle Conjugates for Biomedical Applications

The creation of nanoparticle conjugates using derivatives similar to (E)-3-Tosylacrylonitrile demonstrates the potential in biomedical applications. These conjugates exhibit properties like high antioxidant and antimicrobial activities, highlighting their utility in developing novel therapeutic agents (Aftab et al., 2022).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact, as well as appropriate safety precautions .

Future Directions

This would involve a discussion of areas of ongoing research involving the compound, and potential future applications .

properties

IUPAC Name

(E)-3-(4-methylphenyl)sulfonylprop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8H,1H3/b8-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOEWDSDBFRHVAP-KRXBUXKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C=C/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859645
Record name 3-(4-Methylphenylsulfonyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-Tosylacrylonitrile

CAS RN

19542-67-7
Record name (2E)-3-[(4-Methylphenyl)sulfonyl]-2-propenenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19542-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(p-Toluenesulfonyl)acrylonitrile, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methylphenylsulfonyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90859645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(4-methylbenzenesulfonyl)prop-2-enenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(P-TOLUENESULFONYL)ACRYLONITRILE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y5G2A4F6O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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